3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid
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Overview
Description
3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to an amino group, which is further connected to a pyridine ring substituted with a carboxylic acid group at the 4-position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves the reaction of prop-2-yn-1-amine with pyridine-4-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the amine and carboxylic acid groups. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Pyridine-4-carboxylic acid: Lacks the prop-2-yn-1-ylamino group, making it less reactive in certain chemical reactions.
Prop-2-yn-1-amine: Lacks the pyridine ring, limiting its biological activity.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position, exhibiting different biological properties.
Uniqueness
3-[(Prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of both the prop-2-yn-1-ylamino group and the pyridine-4-carboxylic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(prop-2-ynylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N2O2/c1-2-4-11-8-6-10-5-3-7(8)9(12)13/h1,3,5-6,11H,4H2,(H,12,13) |
InChI Key |
UZSIJIFXYJLHTL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=C(C=CN=C1)C(=O)O |
Origin of Product |
United States |
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